molecular formula C19H24Cl2N2 B10821229 Despropionyl para-Chlorofentanyl (hydrochloride)

Despropionyl para-Chlorofentanyl (hydrochloride)

Cat. No.: B10821229
M. Wt: 351.3 g/mol
InChI Key: DFZPKVGTULUVTB-UHFFFAOYSA-N
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Description

Despropionyl para-Chlorofentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. It is primarily used in research and forensic applications . The compound is also known by its synonym, para-chloro 4-ANPP .

Preparation Methods

The preparation of Despropionyl para-Chlorofentanyl (hydrochloride) involves synthetic routes that typically include the reaction of 4-chlorophenyl with phenethylpiperidinamine. The reaction conditions and specific industrial production methods are not widely documented in the public domain .

Chemical Reactions Analysis

Despropionyl para-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Despropionyl para-Chlorofentanyl (hydrochloride) is used extensively in scientific research, particularly in the fields of:

    Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

    Biology: In studies related to opioid receptors and their interactions.

    Medicine: In the development and testing of new analgesics and other therapeutic agents.

    Industry: In the production of forensic and toxicological reference materials

Mechanism of Action

The mechanism of action of Despropionyl para-Chlorofentanyl (hydrochloride) involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects .

Comparison with Similar Compounds

Despropionyl para-Chlorofentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:

The uniqueness of Despropionyl para-Chlorofentanyl (hydrochloride) lies in its specific structural modifications, which may result in different pharmacological properties and applications.

Properties

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C19H23ClN2.ClH/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H

InChI Key

DFZPKVGTULUVTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3.Cl

Origin of Product

United States

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